molecular formula C3H3BrClN3 B2755650 4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE CAS No. 1431984-03-0

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE

Cat. No.: B2755650
CAS No.: 1431984-03-0
M. Wt: 196.43
InChI Key: RRIJNYQHVTTXEB-UHFFFAOYSA-N
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Description

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE is a useful research compound. Its molecular formula is C3H3BrClN3 and its molecular weight is 196.43. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic media. For instance, triazole compounds such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit high inhibition efficiencies by adsorbing onto the metal surface, forming a protective barrier against corrosion processes. The adsorption typically follows Langmuir's isotherm, indicating a strong and uniform adsorption on the metal surface (Lagrenée et al., 2002). Similar triazole derivatives are assessed for their corrosion inhibition potential, suggesting a possible application area for 4-Bromo-5-chloro-1-methyltriazole in protecting metals from corrosion, especially in harsh chemical environments.

Pharmaceutical Research

In the pharmaceutical domain, triazole derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and molluscicidal effects. For example, a study involving the synthesis of triazolo(thiadiazoles and thiadiazines) derivatives demonstrated promising anti-inflammatory activities, highlighting the versatility of triazole compounds in medicinal chemistry (Shehry et al., 2010). This suggests that 4-Bromo-5-chloro-1-methyltriazole could serve as a scaffold for the development of new pharmaceutical agents, leveraging its triazole core for potential biological activity.

Mechanism of Action

The mechanism of action of “4-Bromo-5-chloro-1-methyltriazole” is not known as it likely depends on its application. For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research on “4-Bromo-5-chloro-1-methyltriazole” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, triazole derivatives have shown promise in neuroprotection and anti-inflammatory applications .

Properties

IUPAC Name

4-bromo-5-chloro-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-3(5)2(4)6-7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIJNYQHVTTXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431984-03-0
Record name 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
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